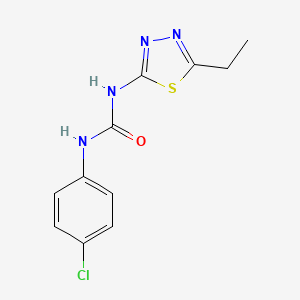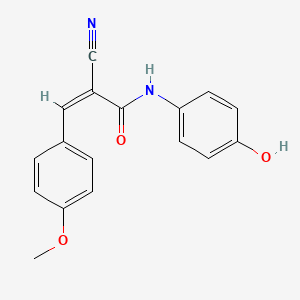![molecular formula C15H21ClN2O3S B5780012 N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as CP-31398, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide works by binding to the core domain of the p53 protein, stabilizing its structure and increasing its activity. This leads to increased expression of genes that promote cell cycle arrest and apoptosis, which can help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
In addition to its effects on p53, N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to have a variety of other biochemical and physiological effects. These include the ability to inhibit the activity of certain enzymes, reduce inflammation, and protect against oxidative stress. These effects make N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide a promising candidate for further research in a variety of fields.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is its ability to target p53, a protein that is often mutated or inactive in cancer cells. This makes it a potentially powerful tool for cancer treatment. However, the compound also has limitations, including its relatively low potency and the fact that it may not be effective against all types of cancer.
Zukünftige Richtungen
There are many potential directions for future research on N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. Some possible areas of focus include:
- Further investigation of the compound's effects on p53 and other cellular pathways
- Development of more potent analogs of N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Exploration of the compound's potential applications in neurodegenerative diseases and other conditions
- Investigation of the compound's safety and toxicity in animal models and human trials
Conclusion
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a small molecule inhibitor that has shown promise in a variety of scientific studies. While there is still much to learn about its mechanism of action and potential applications, the compound's ability to target p53 and its other biochemical and physiological effects make it a promising candidate for future research.
Synthesemethoden
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires specialized equipment and expertise. While the exact details of the synthesis method are beyond the scope of this paper, it is important to note that the process is complex and requires careful attention to detail.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in cancer treatment, neurodegenerative diseases, and other conditions. One of the key areas of research has been the compound's ability to inhibit the activity of p53, a tumor suppressor protein that is involved in the regulation of cell growth and division.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-12-10-13(16)6-7-14(12)18(22(2,20)21)11-15(19)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXFVFREMUPXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)

